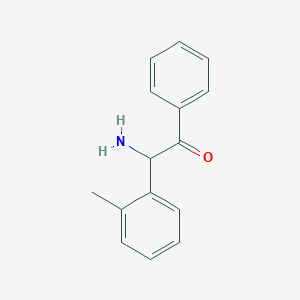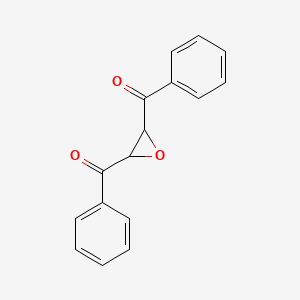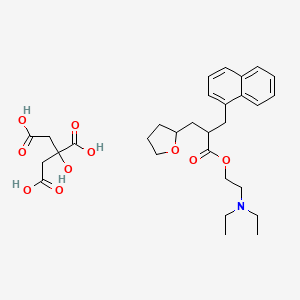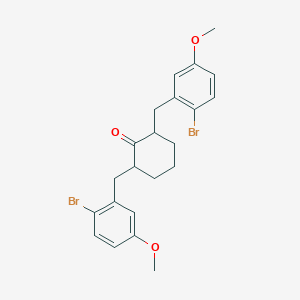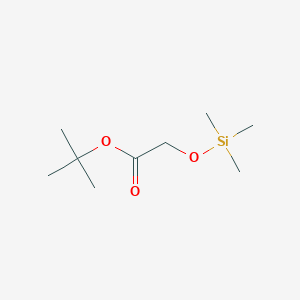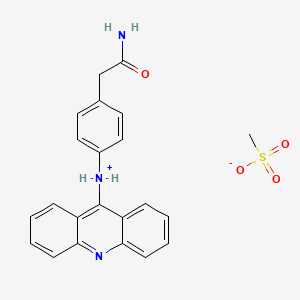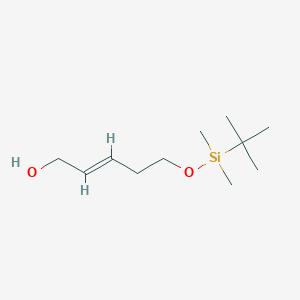
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is an organic compound with the molecular formula C16H14O2 It is a derivative of butanedione, featuring phenyl groups and an epoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- can be synthesized through several methods. One common approach involves the reaction of acetylacetone with benzoyl chloride in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the epoxy compound .
Industrial Production Methods
Industrial production of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Produces diketones.
Reduction: Yields alcohol derivatives.
Substitution: Results in substituted aromatic compounds.
Applications De Recherche Scientifique
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in synthetic chemistry and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dibenzoylethane
- 1,4-Diphenyl-1,4-butanedione
- 2,2’'-Biacetophenone
- Biphenacyl
- Dibenzoylethane
Uniqueness
1,4-Butanedione, 1,4-diphenyl-2,3-epoxy- is unique due to its epoxy group, which imparts distinct reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
82389-32-0 |
|---|---|
Formule moléculaire |
C16H12O3 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
(3-benzoyloxiran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C16H12O3/c17-13(11-7-3-1-4-8-11)15-16(19-15)14(18)12-9-5-2-6-10-12/h1-10,15-16H |
Clé InChI |
ADFLDJCSCJHDEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2C(O2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



